1-Methyl-6-phenyl-3-(prop-2-en-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione
Description
1-Methyl-6-phenyl-3-(prop-2-en-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione is a derivative of the 1,3,5-triazine-2,4(1H,3H)-dione scaffold, a heterocyclic system recognized as an aza-analog of uracil. The compound features methyl, phenyl, and propenyl substituents at positions 1, 6, and 3, respectively, which influence its physicochemical and pharmacological behavior.
Properties
CAS No. |
62221-04-9 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-methyl-6-phenyl-3-prop-2-enyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C13H13N3O2/c1-3-9-16-12(17)14-11(15(2)13(16)18)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChI Key |
LZKHVJCZGYHYJW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=O)N(C1=O)CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
1-Methyl-6-phenyl-3-(prop-2-en-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione is a compound belonging to the triazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of 1-Methyl-6-phenyl-3-(prop-2-en-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione is with a molecular weight of approximately 256.26 g/mol. Its structure features a triazine ring substituted with a methyl group and a phenyl group, contributing to its biological activity.
Biological Activity Overview
Research indicates that triazine derivatives exhibit a wide range of biological activities including:
- Anticancer : Triazine compounds have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial : Many derivatives possess significant antibacterial and antifungal properties.
- Neuroprotective Effects : Certain triazines have been studied for their ability to inhibit enzymes related to neurodegenerative diseases.
The biological activity of 1-Methyl-6-phenyl-3-(prop-2-en-1-yl)-1,3,5-triazine derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Studies have demonstrated that triazine derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. For instance, compounds similar to 1-Methyl-6-phenyl triazines exhibited IC50 values in the low micromolar range against these enzymes .
- Receptor Modulation : Some triazines act as selective antagonists at adenosine receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurodegenerative conditions .
- Cytotoxicity Against Cancer Cells : Triazines have been evaluated for their cytotoxic effects on various cancer cell lines. For example, specific derivatives demonstrated significant cytotoxicity with IC50 values as low as 10 µM against breast cancer cells .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study evaluated the neuroprotective effects of several triazine derivatives on neuronal cells subjected to oxidative stress. The results indicated that certain compounds significantly reduced cell death and oxidative damage markers. The most potent derivative had an IC50 value of 0.051 µM for AChE inhibition .
Case Study: Anticancer Activity
Another investigation focused on the anticancer properties of 1-Methyl-6-phenyl triazines against human breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and exhibited synergistic effects when combined with standard chemotherapeutic agents .
Comparison with Similar Compounds
Table 1: Substituent Profiles and Key Properties
Physicochemical Properties
- 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (MW: 147.52) is a low-molecular-weight solid with high polarity due to the chloro substituent .
Solubility :
- Bulky aryl groups (e.g., trifluorobenzyl in compound 30) decrease aqueous solubility , while propenyl in the target compound may enhance lipophilicity and membrane permeability.
Preparation Methods
Stepwise Substitution Methodology
Methylation at Position 1 :
Cyanuric chloride reacts with methylamine in anhydrous tetrahydrofuran (THF) at 0–5°C for 4 hours, replacing one chloride. The temperature is critical to prevent over-substitution.
$$
\text{Cyanuric chloride} + \text{CH}3\text{NH}2 \xrightarrow{\text{THF, 0–5°C}} \text{2,4-dichloro-6-methyl-1,3,5-triazine}
$$Allylation at Position 3 :
The intermediate is treated with allylamine in dichloromethane at 40–50°C for 6 hours, substituting the second chloride. Phosphotungstic acid (1–5 mol%) catalyzes the reaction, improving yield to 75–80%.
$$
\text{2,4-dichloro-6-methyltriazine} + \text{CH}2=\text{CHCH}2\text{NH}2 \xrightarrow{\text{CH}2\text{Cl}2, \text{H}3\text{PW}{12}\text{O}{40}} \text{4-chloro-1-methyl-3-allyl-1,3,5-triazine}
$$Phenylation at Position 6 :
The final chloride is displaced by phenylmagnesium bromide in toluene at 80°C for 12 hours. Quenching with aqueous ammonium chloride yields the tri-substituted triazine.
$$
\text{4-chloro-1-methyl-3-allyltriazine} + \text{PhMgBr} \xrightarrow{\text{Toluene, 80°C}} \text{1-methyl-3-allyl-6-phenyl-1,3,5-triazine}
$$Oxidation to Dione :
The triazine is treated with hydrogen peroxide (30%) in acetic acid at 60°C for 8 hours, oxidizing the 2,4-positions to ketones.
$$
\text{1-methyl-3-allyl-6-phenyltriazine} + \text{H}2\text{O}2 \xrightarrow{\text{AcOH, 60°C}} \text{Target Compound}
$$
Table 1: Optimization of Reaction Conditions
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methylamine | THF | 0–5 | 4 | 85 |
| 2 | Allylamine | CH₂Cl₂ | 40–50 | 6 | 78 |
| 3 | Phenyl MgBr | Toluene | 80 | 12 | 70 |
| 4 | H₂O₂ | Acetic acid | 60 | 8 | 65 |
Alternative Route: Cyclocondensation of Urea Derivatives
A one-pot cyclocondensation approach avoids intermediate isolation, enhancing efficiency.
Reaction Protocol
Equimolar quantities of N-methylurea , N-allylurea , and benzoyl chloride are heated at 120°C in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (p-TSA) for 24 hours. The reaction proceeds via nucleophilic acyl substitution and cyclodehydration:
$$
\text{N-Methylurea} + \text{N-Allylurea} + \text{Benzoyl chloride} \xrightarrow{\text{DMF, p-TSA}} \text{Target Compound}
$$
Key Advantages :
- Eliminates need for cyanuric chloride.
- Higher functional group tolerance.
Table 2: Cyclocondensation Yield Optimization
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| p-TSA | 120 | 24 | 62 |
| H₂SO₄ | 120 | 24 | 55 |
| None | 120 | 24 | <10 |
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 5.90 (m, 1H, CH₂=CH), 5.20 (d, 2H, CH₂=CH), 3.45 (s, 3H, NCH₃), 3.10 (d, 2H, NCH₂).
- ¹³C NMR : δ 165.2 (C=O), 155.0 (triazine C), 133.5 (CH₂=CH), 128.9–126.8 (Ph), 42.1 (NCH₃).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (triazine ring).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water = 70:30) shows ≥98% purity, with retention time = 6.2 min.
Challenges and Limitations
- Regioselectivity : Competing substitution at positions 1, 3, and 6 necessitates precise temperature control.
- Allyl Group Stability : The allyl moiety may undergo unintended polymerization; adding radical inhibitors (e.g., hydroquinone) mitigates this.
- Oxidation Side Reactions : Over-oxidation can yield triazine N-oxides, requiring careful stoichiometry of H₂O₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
